molecular formula C10H12O4 B2808173 2-Methoxy-2-(2-methoxyphenyl)acetic acid CAS No. 141472-00-6

2-Methoxy-2-(2-methoxyphenyl)acetic acid

Cat. No.: B2808173
CAS No.: 141472-00-6
M. Wt: 196.202
InChI Key: DIALDHOCFXDVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of two methoxy groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(2-methoxyphenyl)acetic acid typically involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-methoxyphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-(2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxy-2-(2-methoxyphenyl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

2-Methoxy-2-(2-methoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 3-Methoxyphenylacetic acid

Comparison: 2-Methoxy-2-(2-methoxyphenyl)acetic acid is unique due to the presence of two methoxy groups, which can enhance its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have only one methoxy group or different substitution patterns on the phenyl ring .

Properties

IUPAC Name

2-methoxy-2-(2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIALDHOCFXDVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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